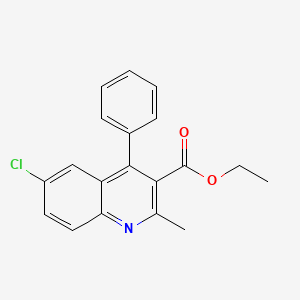

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Description

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (C₁₉H₁₆ClNO₂) is a quinoline derivative characterized by a planar quinoline ring system (root mean square deviation = 0.008 Å) with a chloro substituent at position 6, a methyl group at position 2, and an ethyl ester at position 3 . Its crystal structure reveals dihedral angles of 60.0° and 60.5° between the quinoline core and the phenyl/ester groups, contributing to a triclinic crystal system (space group P1) with unit cell parameters a = 8.3622 Å, b = 10.1971 Å, c = 10.7052 Å, and V = 825.91 ų . The compound is synthesized via a condensation reaction of 2-amino-5-chlorobenzophenone, ethyl acetoacetate, and iodine in ethanol, followed by extraction and recrystallization from dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name |

ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZANKDQKMIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348054 | |

| Record name | ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-01-4 | |

| Record name | ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate typically involves the reaction of 6-chloro-2-methylquinoline-3-carboxylic acid with phenylmagnesium bromide, followed by esterification with ethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Aminoquinoline derivatives

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate serves as a building block in synthesizing more complex quinoline derivatives. It has been explored for its potential as an antimicrobial and antiviral agent, as well as for its anticancer properties and potential use in drug development. Additionally, it is utilized in the production of dyes, pigments, and other chemical intermediates.

This compound has garnered interest for its potential biological activities. Quinoline derivatives can target the bc1 protein complex in Plasmodium falciparum, suggesting potential antimalarial properties. Certain analogs have demonstrated low nanomolar inhibitory activity against the enzyme involved in the parasite's lifecycle. In vitro studies indicate that derivatives of quinoline compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antibacterial effects based on its structural characteristics.

Case Studies

Antibacterial Activity: Derivatives of quinoline compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus in vitro. It is anticipated that this compound will possess similar effects based on its structural characteristics.

Antimalarial Efficacy: A study on quinolone derivatives demonstrated significant inhibition of Plasmodium growth in erythrocytes at low concentrations. This suggests that this compound could be explored for its potential antimalarial properties in future research.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, while reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium tert-butoxide. Oxidation results in quinoline N-oxides, reduction results in aminoquinoline derivatives, and substitution results in various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Replacement of the ethyl ester with a methyl group (as in the methyl analog) reduces steric bulk but retains planar quinoline geometry. The acetyl group in compound 3j increases rigidity, raising the melting point to 155–156°C .

- Crystal Packing: this compound exhibits offset π–π interactions between quinoline rings, a feature shared with DUKKUQ but absent in bulkier analogs like 3k .

Pharmacological Activity

- Anti-Leishmanial Activity: A triazole-linked derivative of the title compound, (1-benzyl-1H-1,2,3-triazol-4-yl)mthis compound (compound 92), demonstrated anti-amastigote activity (IC₅₀ = 7 µM) against Leishmania donovani and ~46% parasite inhibition in a hamster model .

- Anti-Tuberculosis Potential: Mthis compound, a structural analog, has been investigated as a precursor for anti-tuberculosis agents due to its planar bioactive conformation .

Biological Activity

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (C19H16ClNO2) is a compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a two-step process. The initial step includes a base-catalyzed Friedlander condensation using o-aminobenzophenones and diethylmalonate, followed by chlorination with phosphorus oxychloride. The final product exhibits a molecular weight of approximately 325.8 g/mol and features a quinoline ring system that is planar, contributing to its biological activity .

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| Crystal System | Triclinic |

| Density | 1.310 mg/m³ |

| Melting Point | Not specified |

Antimalarial Activity

Recent research has indicated that quinoline derivatives can target the bc1 protein complex in Plasmodium falciparum, the causative agent of malaria. This compound could potentially act as an inhibitor in this pathway, contributing to its antimalarial properties. Preliminary studies have shown that certain analogs exhibit low nanomolar inhibitory activity against the enzyme involved in the parasite's lifecycle .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that its interaction with various biological targets, including enzymes and receptors involved in disease pathways, plays a significant role in its pharmacological profile. Further research is needed to clarify these mechanisms and establish structure–activity relationships (SAR) that could guide future drug development efforts .

Case Studies

- Antibacterial Activity : In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus. This compound is anticipated to possess similar effects based on its structural characteristics .

- Antimalarial Efficacy : A study focusing on quinolone derivatives demonstrated significant inhibition of Plasmodium growth in erythrocytes at low concentrations, suggesting that this compound could be explored for its potential antimalarial properties in future research .

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot method involves reacting 2-amino-5-chlorobenzophenone (0.5 mmol) with ethyl acetoacetate (1.2 equiv.) and iodine (1 mol%) in ethanol under reflux. The reaction is monitored by TLC, quenched with water, and extracted with ethyl acetate. Recrystallization from DMSO yields pure crystals . Key optimization factors include:

- Catalyst : Iodine enhances cyclization efficiency.

- Solvent : Ethanol ensures solubility of intermediates.

- Temperature : Reflux conditions (~343 K) drive the reaction to completion.

Q. Table 1: Synthesis Conditions from Key Studies

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | I₂ (1%) | Ethanol | 343 K | 72% | |

| Diethyl malonate | Piperidine | Neat | 453 K | 65% |

Q. How is the crystal structure of this compound characterized, and what are its key structural features?

Methodological Answer: The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS97 for solution, SHELXL97 for refinement) . Key structural features include:

Q. Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C1–N1 (quinoline) | 1.357 |

| Quinoline ring planarity | 0.008 Å |

| Phenyl dihedral angle | 60.0° |

Advanced Research Questions

Q. How do crystallographic data refinement protocols (e.g., SHELXL) resolve discrepancies in molecular geometry determination?

Methodological Answer: SHELXL refines structures using least-squares minimization against data. Discrepancies in geometry (e.g., bond lengths, angles) are addressed via:

- Restraints : For example, ethyl C–C bonds are restrained to 1.500 Å to account for thermal motion .

- Hydrogen Handling : H-atoms are placed in calculated positions (riding model) with , reducing overfitting .

- Disorder Modeling : Partial occupancy sites are refined using constraints .

Case Study : In the title compound, restrained refinement reduced the -factor to 0.048, ensuring accurate geometry despite thermal displacement .

Q. What intermolecular interactions stabilize the crystal packing, and how can Hirshfeld surface analysis elucidate these interactions?

Methodological Answer: Intermolecular interactions include:

- C–H···O Hydrogen Bonds : Between ester carbonyl and adjacent H-atoms.

- Offset π-π Stacking : Quinoline rings interact with a centroid distance of ~3.8 Å .

Hirshfeld Surface Analysis (e.g., using CrystalExplorer):

Q. Table 3: Interaction Contributions in Related Derivatives

| Compound | H···H (%) | H···Cl (%) | C···C (%) |

|---|---|---|---|

| Title compound | 58 | 12 | 20 |

| DUKKUQ (analog) | 55 | 15 | 18 |

Q. How do substituent variations in quinoline derivatives influence their electronic properties, as studied by DFT?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal:

- Electron-Withdrawing Groups (Cl) : Decrease HOMO energy (-6.2 eV vs. -5.8 eV for unsubstituted analogs), enhancing electrophilicity.

- Methyl/Phenyl Groups : Increase steric bulk, altering molecular dipole moments (e.g., 4.2 D in the title compound vs. 3.8 D in methyl-free analogs) .

Implications : Substituents modulate charge transfer efficiency, relevant for optoelectronic or pharmaceutical applications.

Q. How can researchers address contradictions in reported synthetic yields or crystallographic data?

Methodological Answer: Contradictions may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.